4-[(dimethylamino)iminomethyl] benzoic aicd HCl
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Overview
Description
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride is an organic compound with the chemical formula C9H11N3O2 · HCl. It is a white crystalline solid that is soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly employed in immunohistochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Dimethylation: The benzoic acid is subjected to dimethylation to introduce the dimethylamino group.
Iminomethylation: The dimethylated benzoic acid is then reacted with formaldehyde and a suitable amine to introduce the iminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzoic acid are dimethylated and iminomethylated using automated reactors.
Purification: The crude product is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in immunofluorescent staining to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound binds to specific proteins and nucleic acids, facilitating their visualization.
Pathways: It participates in pathways related to cellular staining and imaging, enhancing the contrast and visibility of target structures.
Comparison with Similar Compounds
Similar Compounds
- 4-aminobenzoic acid
- 4-dimethylaminobenzoic acid
- 4-methylaminobenzoic acid
Uniqueness
4-[(dimethylamino)iminomethyl] benzoic acid hydrochloride is unique due to its dual functional groups (dimethylamino and iminomethyl), which enhance its staining properties and make it highly effective in immunohistochemical applications.
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H/b11-7+; |
InChI Key |
ZWYIWPWUKWGMJC-RVDQCCQOSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)C(=O)O.Cl |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
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